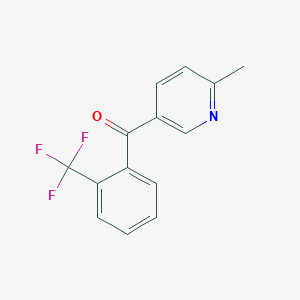

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine

CAS No.: 1187166-87-5

Cat. No.: VC2818535

Molecular Formula: C14H10F3NO

Molecular Weight: 265.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-87-5 |

|---|---|

| Molecular Formula | C14H10F3NO |

| Molecular Weight | 265.23 g/mol |

| IUPAC Name | (6-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C14H10F3NO/c1-9-6-7-10(8-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3 |

| Standard InChI Key | HTQTUHQTGPISPQ-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F |

Introduction

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine is an organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a pyridine ring, a benzoyl moiety, and a trifluoromethyl group, which contribute to its unique chemical and biological properties. The molecular formula of this compound is C14H10F3NO, and its molecular weight is approximately 265.23 g/mol .

Biological Activities and Potential Applications

Compounds with trifluoromethyl groups, such as 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine, often exhibit increased biological activity due to their unique electronic properties. This makes them valuable in drug design and development, particularly in the creation of ligands for biochemical assays.

The potential applications of this compound include its use in medicinal chemistry, where it can act as a precursor or intermediate in the synthesis of pharmaceuticals. Additionally, its stability and lipophilicity make it a candidate for applications in materials science.

Research Findings and Future Directions

Research on 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine highlights its potential in various scientific fields. The compound's ability to interact with biological targets and its stability under different conditions make it a promising candidate for further investigation. Future studies could focus on optimizing its synthesis, exploring its biological activities in more detail, and developing new applications in drug development and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume